N-(3,5-ditert-butylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
Description
Core Structural Framework
The target compound features a complex molecular architecture built around three distinct structural domains: a 3,5-di-tert-butylphenyl group, a 5-methyl-1,3,4-thiadiazole heterocycle, and an acetamide linker with a sulfanyl bridge. The molecular formula can be deduced as C₁₉H₂₉N₃OS₂, representing a significant molecular weight in the range of 379-380 g/mol based on structural analogues. The 1,3,4-thiadiazole core provides a five-membered heterocyclic foundation containing two nitrogen atoms at positions 1 and 3, and one sulfur atom at position 4, which is known to confer diverse biological activities to compounds containing this motif. The presence of the methyl substituent at the 5-position of the thiadiazole ring is expected to influence both the electronic properties and steric accessibility of the heterocycle.
The 3,5-di-tert-butylphenyl substituent represents a sterically demanding aromatic system that significantly impacts the compound's three-dimensional structure and physicochemical properties. Research on related 3,5-di-tert-butylphenyl derivatives indicates that these bulky substituents create substantial steric hindrance around the aromatic ring, affecting both molecular conformation and intermolecular interactions. The tert-butyl groups, each containing nine hydrogen atoms arranged in a tetrahedral geometry around the central carbon, create hydrophobic pockets that can influence the compound's solubility profile and membrane permeability. The electron-donating nature of tert-butyl groups also modulates the electronic density of the aromatic ring, potentially affecting the compound's reactivity and binding affinity to biological targets.
Sulfanyl Bridge and Acetamide Linker
The sulfanyl bridge (-S-) connecting the thiadiazole ring to the acetamide carbonyl represents a critical structural feature that influences both the molecular flexibility and potential biological activity. Compounds containing similar sulfanyl linkages, such as the related N-(5-fluoro-2-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide, demonstrate the importance of this structural motif in determining pharmacological properties. The sulfur atom in the bridge can participate in various intermolecular interactions, including sulfur-π interactions and coordination with metal centers, which may be relevant for biological activity. The rotational freedom around the C-S and S-C bonds allows for conformational flexibility, enabling the molecule to adopt different spatial arrangements that may be crucial for receptor binding or enzyme inhibition.
The acetamide functionality serves as both a hydrogen bond donor (through the NH group) and acceptor (through the carbonyl oxygen), contributing significantly to the compound's potential for intermolecular interactions. Studies on related acetamide derivatives containing thiadiazole moieties have shown that this functional group is essential for biological activity, often participating in key binding interactions with target proteins. The amide bond exhibits restricted rotation due to partial double-bond character resulting from resonance between the nitrogen lone pair and the carbonyl π-system, which constrains the molecular conformation and may influence the compound's binding specificity.
Properties
IUPAC Name |
N-(3,5-ditert-butylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3OS2/c1-12-21-22-17(25-12)24-11-16(23)20-15-9-13(18(2,3)4)8-14(10-15)19(5,6)7/h8-10H,11H2,1-7H3,(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSRRENRULZCKNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC(=O)NC2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 5-Methyl-1,3,4-thiadiazole-2-thiol
Thiadiazoles are typically synthesized from thiosemicarbazides. For example, heating thiosemicarbazide with acetic acid under dehydrating conditions yields 5-methyl-1,3,4-thiadiazole-2-thiol. The reaction mechanism involves cyclodehydration, as shown below:
Thioether Formation
The thiol group undergoes nucleophilic substitution with chloroacetic acid in basic conditions (e.g., NaOH/EtOH) to form 2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid:
Amidation Reaction
Coupling the carboxylic acid with 3,5-di-tert-butylphenylamine forms the acetamide bond.
Activation and Coupling
The carboxylic acid is activated using N-ethyl-N'-dimethylaminopropyl carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in acetonitrile, followed by reaction with the amine:
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Acetonitrile |
| Temperature | Room temperature |
| Reaction Time | 24 hours |
| Workup | Ethyl acetate/water |
Purification
The crude product is purified via column chromatography (EtOAc/petroleum ether) or recrystallization from methanol, yielding the target compound as a crystalline solid.
Optimization and Challenges
Steric Hindrance
The 3,5-di-tert-butyl group imposes significant steric hindrance, potentially slowing the amidation reaction. Increasing reaction temperature (e.g., 40–50°C) or using excess EDC/HOBt improves yields.
Thiol Oxidation
The sulfanyl group is prone to oxidation. Conducting reactions under inert atmosphere (N₂/Ar) and adding antioxidants (e.g., BHT) mitigate disulfide formation.
Characterization Data
While specific data for the target compound are unavailable, analogous derivatives exhibit the following properties:
Expected Spectroscopic Features
-
IR (KBr): 3280 cm⁻¹ (N–H stretch), 1650 cm⁻¹ (C=O), 650 cm⁻¹ (C–S)
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¹H NMR (CDCl₃): δ 1.4 (s, 18H, tert-butyl), 2.6 (s, 3H, CH₃-thiadiazole), 4.2 (s, 2H, SCH₂), 7.4–7.6 (m, 3H, aromatic)
-
MS (ESI): m/z 321.5 [M+H]⁺
Chemical Reactions Analysis
Types of Reactions: N-(3,5-ditert-butylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the acetamide group to an amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.
Substitution: Various electrophiles such as halogens or nitro groups; reactions often require catalysts and controlled temperatures.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has highlighted the antimicrobial properties of compounds containing the thiadiazole moiety. A study focused on derivatives of 1,3,4-thiadiazole demonstrated that certain synthesized compounds exhibited potent antibacterial and antifungal activities against a range of pathogens. For instance, compounds derived from 5-methyl-1,3,4-thiadiazole showed effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans and Aspergillus niger .
Table 1: Antimicrobial Efficacy of Thiadiazole Derivatives
| Compound ID | Activity Type | Organism Tested | Result |
|---|---|---|---|
| QNM-14 | Antibacterial | Staphylococcus aureus | Active |
| QNM-11 | Antifungal | Candida albicans | Active |
| QNM-5 | Antibacterial | Escherichia coli | Active |
The presence of the thiadiazole group in the structure enhances the compound's interaction with microbial targets, leading to increased efficacy .
Anti-inflammatory Properties
The compound has also been explored for its anti-inflammatory effects. Research indicates that derivatives of thiadiazoles can inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory response. For example, a study reported that certain thiadiazole derivatives displayed selective inhibition against COX-II with IC50 values significantly lower than standard anti-inflammatory drugs like Celecoxib .
Table 2: COX-II Inhibition Potency of Thiadiazole Derivatives
| Compound ID | IC50 (μM) | Comparison Drug | IC50 (μM) |
|---|---|---|---|
| PYZ38 | 1.33 | Celecoxib | 0.4 |
This suggests that N-(3,5-ditert-butylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide could serve as a lead compound for developing new anti-inflammatory medications .
Drug Design and Development
The structural features of this compound make it a candidate for further modification in drug design. The incorporation of bulky tert-butyl groups can enhance lipophilicity and improve bioavailability. Moreover, the thiadiazole ring is known for its ability to interact with biological targets through hydrogen bonding and π-stacking interactions .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Variations in substituents on the thiadiazole ring or the acetamide group can lead to significant changes in activity profiles.
Table 3: Potential Modifications and Expected Effects
| Modification Type | Expected Effect |
|---|---|
| Change in substituent on thiadiazole | Altered antimicrobial activity |
| Variation in acetamide group | Enhanced anti-inflammatory potency |
These modifications could lead to more effective therapeutic agents with fewer side effects .
Mechanism of Action
The mechanism of action of N-(3,5-ditert-butylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s thiadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The compound’s structure is compared below with key analogs (Table 1):
Table 1: Structural and Physical Property Comparison
Key Observations:
- Steric Effects : The target’s 3,5-di-tert-butylphenyl group introduces greater steric hindrance compared to smaller substituents (e.g., isopropyl in 5f or chlorobenzyl in 5j). This may reduce solubility but enhance metabolic stability and binding to hydrophobic protein pockets .
- Electronic Effects : The tert-butyl groups are electron-donating, contrasting with electron-withdrawing groups (e.g., chloro in 5j), which could modulate reactivity and intermolecular interactions .
Biological Activity
N-(3,5-ditert-butylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a compound that belongs to the class of thiadiazoles, which are notable for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials based on various research findings.
Overview of Thiadiazoles
Thiadiazoles are heterocyclic compounds characterized by a five-membered ring containing both sulfur and nitrogen atoms. The unique structure of thiadiazoles allows for various substitutions that can significantly enhance their biological activity. The presence of substituents such as bulky groups (e.g., 3,5-di-tert-butylphenyl) can influence the compound's stability and interaction with biological targets.
Synthesis and Structure
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The general synthetic route includes:
- Formation of Thiadiazole Ring : Reaction of thiosemicarbazide with suitable carbonyl compounds.
- Substitution Reactions : Introduction of the 3,5-di-tert-butylphenyl group through electrophilic aromatic substitution.
The molecular formula for this compound is , with a molecular weight of 289.4 g/mol.
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. A study highlighted the antibacterial activity of various thiadiazole derivatives against Gram-positive and Gram-negative bacteria using the disc diffusion method. For instance:
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 |
| This compound | Escherichia coli | 14 |
The compound demonstrated moderate to strong antibacterial activity compared to standard antibiotics such as streptomycin and ampicillin .
Anticancer Properties
Thiadiazole derivatives have also been investigated for their anticancer potential. A review indicated that compounds containing the thiadiazole moiety could inhibit cancer cell proliferation through various mechanisms:
- Induction of Apoptosis : Some studies show that thiadiazole derivatives can trigger programmed cell death in cancer cells.
- Cell Cycle Arrest : Certain compounds have been reported to interfere with cell cycle progression in cancerous cells.
For example, a derivative similar to this compound exhibited cytotoxic effects on human breast cancer cell lines with an IC50 value in the micromolar range .
Other Biological Activities
In addition to antimicrobial and anticancer activities, thiadiazole derivatives have shown promise in other areas:
- Anti-inflammatory Effects : Some studies suggest that these compounds can reduce inflammation by inhibiting pro-inflammatory cytokines.
- Antidiabetic Activity : Research indicates potential for thiadiazoles in managing blood glucose levels and improving insulin sensitivity .
Case Studies
Several case studies have documented the efficacy of thiadiazole derivatives in clinical settings:
- Study on Antimicrobial Efficacy : In a clinical trial involving patients with bacterial infections resistant to conventional antibiotics, a thiadiazole derivative showed significant improvement in infection resolution rates.
- Cancer Cell Line Study : A study involving various cancer cell lines demonstrated that a specific derivative induced apoptosis more effectively than traditional chemotherapeutic agents.
Q & A
Basic: What spectroscopic and crystallographic methods are recommended for structural characterization of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the presence of tert-butyl groups (δ ~1.3 ppm for ) and the thiadiazole-sulfanyl-acetamide backbone. Cross-verify splitting patterns with analogous compounds like N-(4-methylphenyl) derivatives .
- X-ray Crystallography: Employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal packing and hydrogen-bonding interactions. For example, orthorhombic systems (e.g., ) with MoKα radiation (λ = 0.71073 Å) are effective for similar thiadiazole-acetamide structures .
- Mass Spectrometry: High-resolution ESI-MS can confirm molecular weight (expected ~450–500 g/mol based on analogs) and fragmentation patterns .
Basic: How can synthetic routes for this compound be optimized to improve yield?
Answer:
- Stepwise Sulfanyl Incorporation: React 5-methyl-1,3,4-thiadiazole-2-thiol with chloroacetamide intermediates under basic conditions (e.g., DMF with ) to avoid disulfide byproducts, as demonstrated for N-(2-chloro-5-(trifluoromethyl)phenyl) analogs .
- Purification: Use column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures. Yields >70% are achievable for structurally related acetamides .
Advanced: How can contradictions in enzyme inhibition data (e.g., LOX vs. BChE activity) be resolved?
Answer:
- Dose-Response Curves: Perform IC determinations at multiple concentrations (e.g., 1–100 µM) to rule out non-specific binding. For example, N-(5-chloro-2-methylphenyl) analogs showed LOX inhibition at IC = 12.5 µM but negligible BChE activity, suggesting target specificity .
- Molecular Docking: Use AutoDock Vina to model interactions with LOX (e.g., hydrophobic pockets) versus BChE (catalytic triad). The tert-butyl groups may sterically hinder BChE binding .
- Enzyme Kinetics: Conduct Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition mechanisms .
Advanced: What strategies are effective for resolving crystallographic disorder in the tert-butyl groups?
Answer:
- Low-Temperature Data Collection: Cool crystals to 100 K to reduce thermal motion. For example, similar compounds showed improved resolution (<0.8 Å) at 293 K .
- Occupancy Refinement: Use SHELXL to model partial occupancy of tert-butyl conformers. Constraints (e.g., SIMU/DELU) can stabilize refinement .
- Twinned Data Handling: Apply HKLF5 format in SHELXL for twin refinement if > 0.1 due to pseudo-merohedral twinning .
Advanced: How can computational methods predict the compound’s pharmacokinetic properties?
Answer:
- ADMET Prediction: Use SwissADME to estimate logP (~3.5–4.2 for tert-butyl derivatives), suggesting moderate lipophilicity.
- Metabolic Stability: Simulate cytochrome P450 interactions via StarDrop. The thiadiazole ring may undergo oxidative cleavage, as seen in carbazole-thiadiazole hybrids .
- Solubility: Apply COSMO-RS to predict aqueous solubility (likely <10 µg/mL), necessitating formulation with cyclodextrins .
Advanced: What are best practices for validating biological activity against fungal pathogens?
Answer:
- Strain Selection: Test against Candida albicans and Aspergillus fumigatus using CLSI M27/M38 protocols. Analogous compounds (e.g., carbazole-thiadiazoles) showed 67–72% inhibition against C. wilt .
- Time-Kill Assays: Monitor fungicidal vs. fungistatic effects over 24–48 hours.
- Resistance Testing: Serial passage experiments (10–15 generations) to assess mutation prevention concentration (MPC) .
Advanced: How to address synthetic challenges in scaling up the compound for in vivo studies?
Answer:
- Green Chemistry: Replace DMF with cyclopentyl methyl ether (CPME) for thiadiazole coupling to reduce toxicity .
- Flow Chemistry: Continuous flow reactors can enhance reproducibility for exothermic steps (e.g., sulfanyl-acetamide formation) .
- Quality Control: Implement HPLC-PDA (λ = 254 nm) with retention time matching to analytical standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
